molecular formula C8H9F3N2O3 B1472916 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1822853-20-2

1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1472916
CAS RN: 1822853-20-2
M. Wt: 238.16 g/mol
InChI Key: MYUKZVQXWVFCEF-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with various scientific research applications. It is also known as TFMPP, and its molecular formula is C11H10F3N2O3. This compound belongs to the class of pyrazoles and is widely used in the pharmaceutical industry for various purposes.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

One application involves the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These intermediates can undergo cyclization to afford different condensed pyrazoles, including pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. This demonstrates the compound's utility in creating complex pyrazole-based structures with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).

Functionalization Reactions

Another study focuses on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols. This research highlights the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions yielding good yields and offers insights into the mechanistic aspects of these transformations. Such studies are crucial for developing new synthetic methodologies and for the functionalization of pyrazole derivatives with potential applications in the development of pharmaceuticals and agrochemicals (Yıldırım & Kandemirli, 2006).

Synthesis of Pyrazole Derivatives

The synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters from ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate showcases the versatility of pyrazole chemistry. The study not only elucidates the synthetic pathway but also demonstrates the structural confirmation of these compounds via X-ray diffraction analysis. This research has implications for the development of new materials and bioactive molecules, highlighting the multifaceted applications of pyrazole derivatives in chemistry (Beck & Wright, 1987).

properties

IUPAC Name

2-(2-methoxyethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-16-3-2-13-5(7(14)15)4-6(12-13)8(9,10)11/h4H,2-3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKZVQXWVFCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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